N-[4-iodo-2-(trifluoromethyl)phenyl]-2,2-diphenylacetamide
Overview
Description
N-[4-iodo-2-(trifluoromethyl)phenyl]-2,2-diphenylacetamide is a complex organic compound characterized by the presence of iodine, trifluoromethyl, and diphenylacetamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-iodo-2-(trifluoromethyl)phenyl]-2,2-diphenylacetamide typically involves multiple steps, starting with the preparation of the key intermediate, 4-iodo-2-(trifluoromethyl)aniline. This intermediate can be synthesized through the iodination of 2-(trifluoromethyl)aniline using iodine and an oxidizing agent such as sodium nitrite. The resulting 4-iodo-2-(trifluoromethyl)aniline is then reacted with 2,2-diphenylacetyl chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-iodo-2-(trifluoromethyl)phenyl]-2,2-diphenylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while Suzuki-Miyaura coupling with a boronic acid would produce a biaryl compound.
Scientific Research Applications
N-[4-iodo-2-(trifluoromethyl)phenyl]-2,2-diphenylacetamide has several scientific research applications:
Pharmaceuticals: It can be used as an intermediate in the synthesis of drugs with potential anti-inflammatory, anticancer, or antiviral properties.
Materials Science: The compound’s unique chemical structure makes it useful in the development of advanced materials, such as organic semiconductors and polymers.
Chemical Biology: It can be employed in the study of biological pathways and molecular interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of N-[4-iodo-2-(trifluoromethyl)phenyl]-2,2-diphenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to its target, while the diphenylacetamide moiety can facilitate interactions with hydrophobic regions of the target molecule. These interactions can modulate the activity of the target, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- N-[4-bromo-2-(trifluoromethyl)phenyl]-2,2-diphenylacetamide
- N-[4-chloro-2-(trifluoromethyl)phenyl]-2,2-diphenylacetamide
- N-[4-fluoro-2-(trifluoromethyl)phenyl]-2,2-diphenylacetamide
Uniqueness
N-[4-iodo-2-(trifluoromethyl)phenyl]-2,2-diphenylacetamide is unique due to the presence of the iodine atom, which can participate in specific chemical reactions that other halogens may not. Additionally, the trifluoromethyl group imparts distinct electronic properties, enhancing the compound’s stability and reactivity compared to its analogs.
Properties
IUPAC Name |
N-[4-iodo-2-(trifluoromethyl)phenyl]-2,2-diphenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F3INO/c22-21(23,24)17-13-16(25)11-12-18(17)26-20(27)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19H,(H,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGHAVDZCTYBHAX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=C(C=C(C=C3)I)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F3INO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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